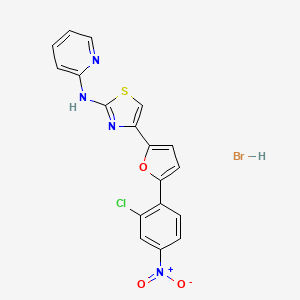

4-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrobromide

Description

This compound is a hydrobromide salt of a thiazole derivative featuring a 5-(2-chloro-4-nitrophenyl)furan-2-yl substituent at the 4-position of the thiazole ring and an N-pyridin-2-yl group at the 2-amino position. The hydrobromide salt form likely improves aqueous solubility compared to the free base, a critical factor in pharmaceutical applications. While direct biological data for this compound are unavailable, structurally analogous thiazoles exhibit insecticidal, antifungal, and antiparasitic activities .

Properties

IUPAC Name |

4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN4O3S.BrH/c19-13-9-11(23(24)25)4-5-12(13)15-6-7-16(26-15)14-10-27-18(21-14)22-17-3-1-2-8-20-17;/h1-10H,(H,20,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNBXSYIHKUZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NC(=CS2)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrobromide typically involves multi-step organic reactions. The general synthetic route may include the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid.

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling Reactions: The furan, nitrophenyl, and thiazole moieties can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Formation of the Hydrobromide Salt: The final compound can be converted to its hydrobromide salt by treatment with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazole rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Oxidized derivatives of the furan and thiazole rings.

Reduction: Amino derivatives of the nitrophenyl group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. The presence of the nitrophenyl group is particularly noteworthy, as nitro-containing compounds have been documented to possess antibacterial and antifungal activities.

Case Study : A study on thiazole derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that derivatives of this compound could also exhibit similar effects due to the thiazole ring's influence on biological activity .

Anticancer Potential

The anticancer properties of furan and thiazole derivatives are well-documented. Compounds containing these moieties have been shown to induce apoptosis in cancer cells and inhibit cell proliferation.

Data Table: Anticancer Activity Overview

| Compound Type | Activity | Reference |

|---|---|---|

| Furan Derivatives | Induction of apoptosis in cancer cells | |

| Thiazole Derivatives | Inhibition of tumor growth |

Research has indicated that the incorporation of electron-withdrawing groups such as nitro groups can enhance the anticancer efficacy by increasing the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .

Neuropharmacological Effects

Pyridine and piperazine derivatives have been explored for their neuropharmacological effects, particularly in relation to anxiety and depression. The structural attributes of this compound suggest potential central nervous system activity.

Case Study : Similar compounds have shown efficacy in modulating neurotransmitter systems, indicating that this compound may also possess neuroactive properties.

Synthesis and Development

The synthesis of this compound involves multi-step reactions that integrate various chemical transformations. The use of specific solvents and reaction conditions can significantly influence yield and purity.

Synthesis Overview

- Initial reaction involves the formation of the furan ring.

- Subsequent steps include the introduction of the chloronitrophenyl group and thiazole moiety.

Yield Data Table

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Step 1 | Furan Synthesis | 85% |

| Step 2 | Thiazole Formation | 75% |

Mechanism of Action

The mechanism of action of 4-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrobromide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

This is evident in the insecticidal activity of nitrophenyl-containing analogues .

Salt Forms : Hydrobromide salts improve solubility but introduce variability in protonation and crystal packing, as seen in the contrasting hydrogen-bonding networks of similar salts .

Heterocyclic Cores : Thiazoles generally exhibit higher metabolic stability than thiadiazoles, which may explain their prominence in drug discovery .

Biological Activity

The compound 4-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrobromide (CAS No. 1025761-05-0) is a novel heterocyclic compound that has attracted attention due to its potential biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 479.7 g/mol. The presence of multiple functional groups, including a thiazole ring, furan moiety, and chloronitrophenyl substituent, suggests diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole and furan rings exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial activity against various strains of bacteria. For instance, compounds with similar structural features have shown promising results against Gram-positive and Gram-negative bacteria, with some derivatives achieving IC50 values in the low micromolar range .

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole derivative | Antibacterial | 6.5 | |

| Furan derivative | Antifungal | 12.0 |

Antitumor Activity

The thiazole moiety is known for its anticancer properties. Studies have demonstrated that thiazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structural components may enhance its interaction with cellular targets involved in cancer progression.

In a comparative study, similar thiazole derivatives exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against different cancer cell lines, indicating the potential effectiveness of the compound under investigation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A-431 | 1.98 | Apoptosis |

| Jurkat | 1.61 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The biological activity of thiazole and furan derivatives is often influenced by their substituents. In particular:

- Chlorine Substituent : The presence of chlorine enhances lipophilicity and may improve membrane permeability.

- Nitro Group : This group can play a role in electron-withdrawing effects, potentially enhancing the reactivity of the compound towards biological targets.

Research indicates that modifications to these substituents can significantly alter the pharmacological profile of the compounds .

Case Studies

- Antibacterial Efficacy : A study investigated several thiazole derivatives' efficacy against Staphylococcus aureus and Escherichia coli, revealing that compounds similar to the target compound exhibited substantial antibacterial activity comparable to standard antibiotics .

- Anticancer Trials : In vitro studies on human cancer cell lines demonstrated that compounds with similar structures effectively inhibited tumor growth through mechanisms involving apoptosis and inhibition of angiogenesis .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrobromide?

The synthesis typically involves coupling a thiazole precursor with functionalized furan and pyridine derivatives. A common approach is to react 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde with a thiazol-2-amine intermediate under nucleophilic substitution conditions. Pyridine is often used as a solvent and base to facilitate the reaction. Post-synthesis, hydrobromide salt formation is achieved by treating the free base with HBr in a polar solvent like methanol. Critical parameters include stoichiometric control of HBr to avoid over-protonation and recrystallization from methanol/water mixtures to enhance purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments and confirm substituent positions, particularly distinguishing between aromatic protons in the furan, thiazole, and pyridine moieties.

- X-ray Crystallography: Resolves molecular geometry, hydrogen bonding (e.g., N–H⋯N interactions in the thiazole-pyridine system), and salt formation (Br⁻ counterion positioning). Disorder in aromatic rings, as seen in similar compounds, requires refinement with split-site occupancy models .

- FT-IR: Confirms functional groups like C=N (thiazole, ~1600 cm⁻¹) and N–H stretches (amide, ~3300 cm⁻¹) .

Q. How can solubility challenges associated with the hydrobromide salt be addressed in biological assays?

The compound’s limited aqueous solubility can be mitigated using co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80). For in vitro studies, pre-dissolution in DMSO followed by dilution in buffered saline (PBS) is standard. Crystallization tendencies, influenced by the hydrobromide counterion, may require sonication or heating during reconstitution .

Advanced Research Questions

Q. How can contradictions between X-ray crystallography and NMR data be resolved for this compound?

Discrepancies may arise from dynamic disorder in the solid state (e.g., rotational flexibility of the nitro group or furan-thiazole dihedral angles). To resolve this:

- Compare temperature-dependent NMR (e.g., VT-NMR) with crystallographic thermal displacement parameters to assess conformational mobility.

- Use density functional theory (DFT) to model optimized geometries and compare with experimental bond lengths/angles. For example, intramolecular N–H⋯O hydrogen bonds in the nitro group may stabilize specific conformers .

Q. What computational strategies predict the compound’s reactivity and binding modes in target proteins?

- Quantum Chemical Calculations (DFT): Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking: Simulate interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina. Focus on π-π stacking between the pyridine ring and aromatic residues (e.g., Phe in ATP-binding pockets) and halogen bonding via the chloro substituent .

- Molecular Dynamics (MD): Assess stability of ligand-target complexes under physiological conditions (e.g., solvation effects on salt dissociation) .

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

The hydrobromide salt’s lattice is stabilized by:

- N–H⋯Br⁻ Hydrogen Bonds: Between the protonated thiazole amine and Br⁻.

- C–H⋯O/N Interactions: Involving nitro groups and pyridine/furan rings. These interactions reduce hygroscopicity and enhance thermal stability (TGA/DSC data required). Disorder in the nitro-phenyl group, observed in analogous structures, may lower melting points .

Q. What experimental design considerations are critical for evaluating biological activity against resistant strains?

- Dose-Response Profiling: Use logarithmic concentration ranges (e.g., 0.1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., known kinase inhibitors).

- Resistance Studies: Pre-treat cell lines with sub-lethal doses to induce efflux pump expression (e.g., P-glycoprotein). Monitor compound uptake via LC-MS/MS.

- Synergy Assays: Combine with adjuvants (e.g., verapamil) to counteract resistance mechanisms .

Methodological Guidelines

- Synthesis Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and isolate intermediates via column chromatography (Rf ~0.3–0.5).

- Crystallization: Use slow evaporation from methanol/acetone (3:1) to obtain single crystals for X-ray analysis.

- Data Interpretation: Apply Hirshfeld surface analysis to quantify intermolecular contacts in the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.